
N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide
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Overview
Description
N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide is a complex organic compound characterized by its unique structural features, including cyclobutyl and cyclopropylmethyl groups attached to a dioxothiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound with consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiane ring into simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or sulfides .
Scientific Research Applications
N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-N-cyclopropylamine
- N-cyclobutylaminoethoxyisoxazole derivatives
- Cyclopropyl- and cyclobutyl-containing compounds
Uniqueness
N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide is unique due to its specific combination of cyclobutyl and cyclopropylmethyl groups attached to a dioxothiane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclobutyl-N-(cyclopropylmethyl)-1,1-dioxothiane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c16-14(13-6-1-2-9-19(13,17)18)15(10-11-7-8-11)12-4-3-5-12/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWSZKSYQKGVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)C(=O)N(CC2CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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